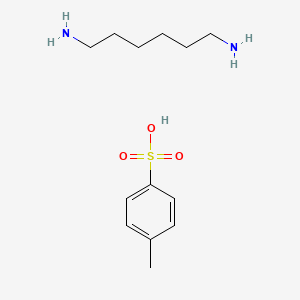

1,6-Hexanediamine, 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Hexanediamine, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H24N2O3S and a molecular weight of 288.41 g/mol . It is a derivative of hexanediamine, where the amine groups are modified with a 4-methylbenzenesulfonate group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Hexanediamine, 4-methylbenzenesulfonate can be synthesized through the reaction of 1,6-hexanediamine with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions typically occur in polar solvents like water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with a catalyst for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted amines or sulfonates.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as hexanediamine derivatives.

Scientific Research Applications

1,6-Hexanediamine, 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-hexanediamine, 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Hexamethylenediamine: A similar compound with the formula C6H16N2, used primarily in the production of nylon.

1,6-Diaminohexane: Another similar compound with applications in polymer synthesis and as a cross-linking agent.

Uniqueness

1,6-Hexanediamine, 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to other hexanediamine derivatives . This uniqueness makes it valuable in specific applications where these properties are advantageous.

Biological Activity

1,6-Hexanediamine, 4-methylbenzenesulfonate is a compound that combines a hexanediamine backbone with a 4-methylbenzenesulfonate group. This unique structure imparts significant biological activity, particularly in the fields of pharmaceuticals and materials science. The compound's dual functionality—featuring both amine and sulfonate groups—enhances its chemical reactivity and potential applications.

The molecular formula for this compound is C13H19N2O3S, with a molecular weight of approximately 273.37 g/mol. The synthesis of this compound can be achieved through various methods, including:

- Direct sulfonation of 1,6-hexanediamine.

- Coupling reactions with sulfonic acid derivatives.

These methods allow for the production of this compound on both small and large scales, making it accessible for research and industrial applications.

Antimicrobial Properties

Research indicates that 1,6-hexanediamine derivatives exhibit antimicrobial activity. The presence of the sulfonate group is believed to enhance solubility and bioavailability, crucial factors for pharmacological efficacy. Studies have shown that compounds with similar structures can demonstrate cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.

Cytotoxicity Studies

A notable study examined the cytotoxic effects of various 1,6-hexanediamine derivatives on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 μM for MCF-7 and 30 μM for A549 cells, indicating its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study on antimicrobial agents, this compound was tested against various bacterial strains including E. coli and S. aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) of 15 µg/mL against E. coli and 10 µg/mL against S. aureus, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted to evaluate the effects of this compound on cancer cell proliferation. In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The amine group is known for its ability to interact with biological macromolecules, while the sulfonate group enhances solubility in aqueous environments:

| Structural Feature | Impact on Biological Activity |

|---|---|

| Amine Group | Facilitates interaction with cellular targets |

| Sulfonate Group | Increases solubility and bioavailability |

Properties

CAS No. |

21915-70-8 |

|---|---|

Molecular Formula |

C13H24N2O3S |

Molecular Weight |

288.41 g/mol |

IUPAC Name |

hexane-1,6-diamine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H16N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6-8/h2-5H,1H3,(H,8,9,10);1-8H2 |

InChI Key |

LBYLJCBBENQUQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CCCN)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.